molecular formula C11H12N2OS B4876416 3-(1-PHENYLETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

3-(1-PHENYLETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B4876416
M. Wt: 220.29 g/mol
InChI Key: NHVXKWOZASEKOR-UHFFFAOYSA-N
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Description

3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Properties

IUPAC Name

3-(1-phenylethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)13-10(14)7-12-11(13)15/h2-6,8H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVXKWOZASEKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenylethylamine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Reaction Conditions:

    Reagents: 1-phenylethylamine, carbon disulfide, formaldehyde

    Catalyst/Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated imidazole derivatives

Scientific Research Applications

3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

    2-Thioxotetrahydro-4H-imidazol-4-one: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.

    3-(1-Phenylethyl)-2-oxo-4H-imidazol-4-one: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

Uniqueness:

  • The presence of both sulfur and nitrogen atoms in 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one imparts unique chemical reactivity and potential biological activity compared to its analogs.
  • The phenylethyl group enhances its lipophilicity, which may improve its ability to interact with biological membranes and molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-PHENYLETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
3-(1-PHENYLETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

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